molecular formula C20H38O4 B549201 Eicosanedioic acid CAS No. 2424-92-2

Eicosanedioic acid

Cat. No. B549201
CAS RN: 2424-92-2
M. Wt: 342.5 g/mol
InChI Key: JJOJFIHJIRWASH-UHFFFAOYSA-N
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Description

Eicosanedioic acid, also known as 1,20-Eicosanedioic acid, is a dicarboxylic acid with the molecular formula C20H38O4 . It has a molecular weight of 342.5133 .


Synthesis Analysis

Eicosanedioic acid can be synthesized from 1,4-butanediol and predominantly renewable dicarboxylic acids containing even numbered carbons from 4 to 20 (succinic acid to eicosanedioic acid). The melt polymerizations were conducted up to 220 °C with titanium tetrabutoxide as a polymerization catalyst .


Molecular Structure Analysis

The IUPAC Standard InChI for Eicosanedioic acid is InChI=1S/C20H38O4/c21-19(22)17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(23)24/h1-18H2,(H,21,22)(H,23,24) .


Physical And Chemical Properties Analysis

Eicosanedioic acid is a solid substance with a density of 0.9802 (rough estimate) and a refractive index of 1.4430 (estimate) . It has a melting point of 127°C and a boiling point of 234°C/2mmHg (lit.) . It is slightly soluble in water .

Scientific Research Applications

Role in Inflammation and Immune Response

Eicosanedioic acid, primarily derived from arachidonic acid, is involved in the regulation of inflammation and immune responses. It is a precursor for eicosanoids, a family of bioactive lipids. These eicosanoids, including prostaglandins, thromboxanes, and leukotrienes, play critical roles in various physiological processes, particularly in modulating inflammatory responses, as well as in pathological conditions like arthritis, asthma, and cardiovascular diseases (Calder, 2013).

Analysis in Biomarker Research

Eicosanedioic acid derivatives are important in biomarker research for inflammation and related diseases. Advanced analytical methods such as LC-MS/MS have been developed to quantify eicosanoids in biological samples, providing insights into inflammation mechanisms associated with various diseases including cancer and cardiovascular disorders (Blewett et al., 2008).

Implications in Pharmacology

The pharmacological properties of eicosanoids, derived from eicosanedioic acid metabolism, are significant. These properties include modulation of vascular homeostasis, gastric mucosa protection, and platelet aggregation. Eicosanoids regulate a wide range of biological and immunopathological processes, making them targets for therapeutic intervention in diseases like cancer, asthma, and autoimmune disorders (Harizi, Corcuff, & Gualde, 2008).

Role in Cardiovascular Health

In the cardiovascular system, eicosanoids derived from eicosanedioic acid have shown beneficial effects, such as vasodilation and anti-inflammation. These effects are crucial for combating cardiovascular diseases. The understanding of eicosanoids in this context has led to the development of analogs and antagonists, which may offer therapeutic value in treating cardiovascular diseases (Sudhahar, Shaw, & Imig, 2010).

Gastrointestinal Applications

Eicosanedioic acid and its metabolites play a role in the gastrointestinal tract's physiology and pathophysiology. They have been studied for their functional effects on secretion, motility, and disease-related effects like inflammation, mucosal injury, and neoplasia (Eberhart & DuBois, 1995).

Future Directions

Eicosanedioic acid has potential applications in the synthesis of sustainable plastics . It is also used in the synthesis of Tirzepatide, a ‘first-in-class’ and the only dual glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP) receptor agonist, which can significantly reduce glycemic levels and improve insulin sensitivity .

properties

IUPAC Name

icosanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O4/c21-19(22)17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(23)24/h1-18H2,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJOJFIHJIRWASH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCCCC(=O)O)CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062407
Record name Eicosanedioic acid
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Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eicosanedioic acid

CAS RN

2424-92-2
Record name Eicosanedioic acid
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Record name Eicosanedioic acid
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Record name Eicosanedioic acid
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Record name Eicosanedioic acid
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Record name Eicosanedioic Acid
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Record name EICOSANEDIOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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